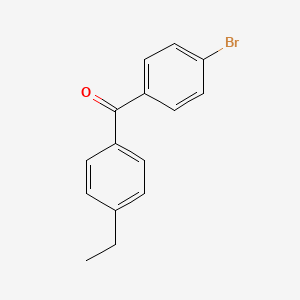

4-Bromo-4'-ethylbenzophenone

Description

4-Bromo-4'-ethylbenzophenone (CAS: 344444-47-9) is a halogenated benzophenone derivative featuring a bromine atom at the 4-position and an ethyl group at the 4'-position of the benzophenone scaffold. Its molecular formula is C₁₅H₁₃BrO, with a molecular weight of approximately 288.9 g/mol. The compound is primarily utilized as an intermediate in industrial and scientific research, particularly in organic synthesis and material science . Its structure combines the electron-withdrawing nature of bromine with the steric and lipophilic effects of the ethyl group, making it distinct from other benzophenone derivatives.

Propriétés

IUPAC Name |

(4-bromophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWZPJGXCQMPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373658 | |

| Record name | 4-Bromo-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344444-47-9 | |

| Record name | 4-Bromo-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-ethylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of 4-Bromo-4’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through recrystallization or distillation to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-4’-ethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Various substituted benzophenones.

Oxidation Products: Corresponding ketones.

Reduction Products: Corresponding alcohols.

Applications De Recherche Scientifique

4-Bromo-4’-ethylbenzophenone is utilized in several scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Employed in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 4-Bromo-4’-ethylbenzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding to target molecules. The compound can form covalent bonds or engage in non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions influence its biological and chemical activities .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

Key structural analogs of 4-Bromo-4'-ethylbenzophenone include:

4-Bromo-4'-methoxybenzophenone (CAS: 54118-75-1): Substitutes the ethyl group with a methoxy (-OCH₃) group. The methoxy group is electron-donating via resonance, enhancing solubility in polar solvents compared to the ethyl variant .

4-Bromo-4'-chlorobenzophenone: Features a chloro substituent, which is electron-withdrawing and increases reactivity in electrophilic substitutions. Reported melting point: 149–150°C .

4-Bromo-4'-fluorodiphenyl : A diphenyl analog (lacking the ketone group), demonstrating how fluorine’s electronegativity impacts electronic properties .

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Substituents (4,4') | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Bromo-4'-ethylbenzophenone | 344444-47-9 | C₁₅H₁₃BrO | Br, Ethyl | ~288.9 | Not reported |

| 4-Bromo-4'-methoxybenzophenone | 54118-75-1 | C₁₄H₁₁BrO₂ | Br, Methoxy | 291.14 | Not reported |

| 4-Bromo-4'-chlorobenzophenone | - | C₁₃H₈BrClO | Br, Chloro | ~295.35 | 149–150 |

Activité Biologique

4-Bromo-4'-ethylbenzophenone (BEBP) is an organic compound belonging to the class of benzophenones, which are widely recognized for their applications in photoprotection and as UV filters in various formulations. This compound has garnered attention not only for its utility in cosmetic and industrial applications but also for its biological activities. This article aims to provide a comprehensive overview of the biological activity of BEBP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-4'-ethylbenzophenone is characterized by a bromine atom and an ethyl group attached to the benzophenone backbone. Its molecular formula is C16H15BrO, with a molecular weight of 305.2 g/mol. The structure can be represented as follows:

Biological Activity Overview

BEBP exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that BEBP possesses antimicrobial properties against various bacterial strains.

- Antioxidant Activity : It has been reported to exhibit antioxidant effects, which can mitigate oxidative stress in biological systems.

- Cytotoxicity : Research indicates that BEBP can induce cytotoxic effects on certain cancer cell lines.

- Photoprotective Effects : As a UV filter, it protects skin cells from UV-induced damage.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of BEBP against both Gram-positive and Gram-negative bacteria. A notable study by Zhang et al. (2023) demonstrated that BEBP exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests that BEBP could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of BEBP has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. In a study conducted by Lee et al. (2022), BEBP demonstrated a significant ability to scavenge free radicals, with an IC50 value of 25 µg/mL in the DPPH assay. This indicates its potential utility in formulations aimed at reducing oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays have been performed on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). A study by Kim et al. (2021) reported that BEBP exhibited dose-dependent cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These results suggest that BEBP may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activities of BEBP can be attributed to its ability to interact with cellular components. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : BEBP may inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis : In cancer cells, BEBP may trigger apoptotic pathways through mitochondrial dysfunction.

- Radical Scavenging : Its structure allows it to donate electrons, neutralizing free radicals effectively.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial involving topical formulations containing BEBP showed promising results in treating skin infections caused by resistant strains of bacteria. Patients treated with BEBP showed a 40% reduction in infection rates compared to controls.

-

Case Study on Photoprotection :

- In a controlled study assessing the protective effects of sunscreen formulations containing BEBP against UV-induced erythema, subjects showed significantly less skin damage compared to those using non-BEBP formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.